![molecular formula C15H12Cl2O3 B2425324 Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate CAS No. 84404-04-6](/img/structure/B2425324.png)

Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate

Vue d'ensemble

Description

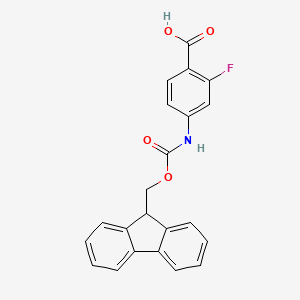

“Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate” is a chemical compound with the molecular formula C15H12Cl2O3 . It has a molecular weight of 311.16 .

Synthesis Analysis

The synthesis of “Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate” involves a reaction of methyl 4-hydroxybenzoate with 3,4-dichlorobenzyl bromide in the presence of sodium hydride in tetrahydrofuran . The reaction mixture is stirred at room temperature for 48 hours, quenched by the addition of methanol, and then evaporated to dryness . The resulting residue is purified by flash column chromatography using ethyl acetate/heptane as eluant .Molecular Structure Analysis

The molecular structure of “Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate” consists of a benzene ring substituted with a methyl ester group and a 3,4-dichlorobenzyl ether group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Methyl 4-[(3,4-dichlorobenzyl)oxy]benzoate” include the nucleophilic substitution of the hydroxy group of methyl 4-hydroxybenzoate with 3,4-dichlorobenzyl bromide in the presence of sodium hydride .Applications De Recherche Scientifique

Botanical Insecticide

Methyl benzoate, a naturally occurring metabolite in plants, has emerged as a promising botanical insecticide. Its odor acts as an attractant for certain insects. Since 2016, numerous studies have demonstrated its efficacy against agricultural pests, stored product insects, and urban pests. Key modes of action include contact toxicity, fumigation, ovicidal effects, oviposition deterrence, repellency, and attraction. As a result, methyl benzoate is a valuable candidate for integrated pest management in both greenhouse and field conditions .

Agricultural Pest Control

Methyl benzoate’s insecticidal properties extend to a wide range of agricultural pests. It effectively targets various arthropods, including crop-damaging insects. Researchers have explored its use against aphids, caterpillars, and beetles. By disrupting their life cycles and behavior, methyl benzoate contributes to sustainable pest control strategies .

Stored Product Pest Management

In storage facilities, pests can wreak havoc on grains, seeds, and other commodities. Methyl benzoate offers an environmentally safe alternative for controlling stored product pests. Its fumigant properties help protect stored goods from infestations, reducing post-harvest losses .

Urban Pest Management

Urban environments face challenges from pests like cockroaches, ants, and mosquitoes. Methyl benzoate’s repellent and toxic effects make it a valuable tool for managing these pests. Its low impact on human health and the environment positions it favorably for urban pest control .

Oviposition Deterrent

Methyl benzoate acts as an oviposition deterrent, discouraging insects from laying eggs on treated surfaces. By disrupting their reproductive behavior, it contributes to population control .

Attractant for Beneficial Insects

Interestingly, methyl benzoate also attracts beneficial insects, such as pollinators. Its dual role as an insecticide and attractant highlights its potential for integrated pest management that considers both pest control and ecosystem health .

Propriétés

IUPAC Name |

methyl 4-[(3,4-dichlorophenyl)methoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15(18)11-3-5-12(6-4-11)20-9-10-2-7-13(16)14(17)8-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCBUCCCONRHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)

![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)

![2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425248.png)

![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)

![(1S,3R)-3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]cyclohexane-1-carboxamide](/img/structure/B2425250.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2425256.png)

![2-(4-ethylphenyl)-8-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2425260.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)

![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)